molecular formula C19H18N2O4S2 B3488001 N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide

Cat. No.: B3488001
M. Wt: 402.5 g/mol
InChI Key: FWFPQVNPRCUKJQ-UHFFFAOYSA-N
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Description

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-methoxyaniline to form 4-methoxybenzenesulfonamide.

    Coupling with Thiophene Derivative: The sulfonamide intermediate is then coupled with a thiophene derivative, such as 5-methylthiophene-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation reaction to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenylsulfamoyl derivative.

    Reduction: Formation of 4-aminophenylsulfamoyl derivative.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-thiophene-3-carboxamide: Lacks the methyl group on the thiophene ring.

    N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-ethylthiophene-3-carboxamide: Contains an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-13-11-14(12-26-13)19(22)20-15-5-9-18(10-6-15)27(23,24)21-16-3-7-17(25-2)8-4-16/h3-12,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFPQVNPRCUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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